molecular formula C24H21Cl2N3OS B11984497 2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide

2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide

Cat. No.: B11984497
M. Wt: 470.4 g/mol
InChI Key: BEIKXPGWAUZFOI-UHFFFAOYSA-N
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Description

2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N-(3,5-dichlorophenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with tert-butyl, cyano, and phenyl groups, connected via a sulfur atom to an acetamide moiety substituted with dichlorophenyl.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N-(3,5-dichlorophenyl)acetamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N-(3,5-dichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The halogen atoms on the dichlorophenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Sulfoxides and sulfones: from oxidation reactions.

    Amines: from reduction of the cyano group.

    Substituted derivatives: from nucleophilic substitution reactions.

Scientific Research Applications

2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N-(3,5-dichlorophenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N-(3,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N-(3,5-dichlorophenyl)acetamide is unique due to its specific substitution pattern and the presence of both cyano and dichlorophenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H21Cl2N3OS

Molecular Weight

470.4 g/mol

IUPAC Name

2-(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl-N-(3,5-dichlorophenyl)acetamide

InChI

InChI=1S/C24H21Cl2N3OS/c1-24(2,3)21-12-19(15-7-5-4-6-8-15)20(13-27)23(29-21)31-14-22(30)28-18-10-16(25)9-17(26)11-18/h4-12H,14H2,1-3H3,(H,28,30)

InChI Key

BEIKXPGWAUZFOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=C(C(=C1)C2=CC=CC=C2)C#N)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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